molecular formula C9H11N3O B13287434 1-(2-Aminoethyl)-1H-indazol-7-ol

1-(2-Aminoethyl)-1H-indazol-7-ol

Cat. No.: B13287434
M. Wt: 177.20 g/mol
InChI Key: DJBNJDKSFGFRTM-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-indazol-7-ol is a heterocyclic compound that features an indazole core with an aminoethyl group at the 1-position and a hydroxyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-1H-indazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with ethylenediamine, followed by reduction and cyclization to form the indazole ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-1H-indazol-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products may include 1-(2-Aminoethyl)-1H-indazol-7-one or 1-(2-Aminoethyl)-1H-indazole-7-carboxylic acid.

    Reduction: The primary product is this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Aminoethyl)-1H-indazol-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1H-indazol-7-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The indazole core may also interact with aromatic residues in proteins, enhancing binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)imidazole: Similar structure but with an imidazole core.

    1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium: An ionic liquid with a similar aminoethyl group.

    2-(2-Aminoethyl)-1H-indazole: Lacks the hydroxyl group at the 7-position.

Uniqueness

1-(2-Aminoethyl)-1H-indazol-7-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-aminoethyl)indazol-7-ol

InChI

InChI=1S/C9H11N3O/c10-4-5-12-9-7(6-11-12)2-1-3-8(9)13/h1-3,6,13H,4-5,10H2

InChI Key

DJBNJDKSFGFRTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N(N=C2)CCN

Origin of Product

United States

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